![molecular formula C23H34P2 B12517144 9,9'-(4-Methyl-1,2-phenylene)bis(9-phosphabicyclo[3.3.1]nonane) CAS No. 676992-18-0](/img/structure/B12517144.png)
9,9'-(4-Methyl-1,2-phenylene)bis(9-phosphabicyclo[3.3.1]nonane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9’-(4-Metil-1,2-fenileno)bis(9-fosfabiciclo[331]nonano) es un complejo compuesto organofosforado. Se caracteriza por la presencia de dos unidades de fosfabiciclo[331]nonano conectadas a través de un puente de 4-metil-1,2-fenileno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 9,9’-(4-Metil-1,2-fenileno)bis(9-fosfabiciclo[3.3.1]nonano) generalmente implica la reacción de 4-metil-1,2-fenilendiamina con derivados de 9-fosfabiciclo[3.3.1]nonano. Las condiciones de reacción a menudo incluyen el uso de solventes como tolueno o diclorometano, y catalizadores como complejos de paladio o platino para facilitar la reacción de acoplamiento. La reacción generalmente se lleva a cabo bajo una atmósfera inerte para evitar la oxidación y otras reacciones secundarias.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a una escala mayor. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización o la cromatografía para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
9,9’-(4-Metil-1,2-fenileno)bis(9-fosfabiciclo[3.3.1]nonano) puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: Los átomos de fósforo en el compuesto pueden oxidarse para formar óxidos de fosfina.
Reducción: El compuesto se puede reducir utilizando reactivos como hidruro de aluminio y litio.
Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrófila, como la nitración o la halogenación.
Reactivos y condiciones comunes
Oxidación: Reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (mCPBA) se usan comúnmente.
Reducción: El hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4) son agentes reductores típicos.
Sustitución: La nitración se puede llevar a cabo usando una mezcla de ácidos nítrico y sulfúrico concentrados, mientras que la halogenación se puede lograr usando halógenos como cloro o bromo en presencia de un catalizador ácido de Lewis.
Principales productos formados
Oxidación: Óxidos de fosfina.
Reducción: Derivados de fosfabiciclo[3.3.1]nonano reducidos.
Sustitución: Derivados nitro o halogenados del compuesto.
Aplicaciones Científicas De Investigación
9,9’-(4-Metil-1,2-fenileno)bis(9-fosfabiciclo[3.3.1]nonano) tiene varias aplicaciones de investigación científica:
Química: Se utiliza como ligando en química de coordinación y catálisis.
Medicina: Se investiga su posible uso en sistemas de administración de fármacos y como agente terapéutico.
Industria: Se utiliza en la síntesis de materiales avanzados y polímeros con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 9,9’-(4-Metil-1,2-fenileno)bis(9-fosfabiciclo[3.3.1]nonano) implica su interacción con objetivos moleculares como iones metálicos o macromoléculas biológicas. Los átomos de fósforo en el compuesto pueden coordinarse con iones metálicos, formando complejos estables que pueden catalizar diversas reacciones químicas. En sistemas biológicos, el compuesto puede interactuar con enzimas o receptores, modulando su actividad y conduciendo a efectos biológicos específicos.
Comparación Con Compuestos Similares
Compuestos similares
- 9,9’-(1,2-Fenileno)bis(9-fosfabiciclo[3.3.1]nonano)
- 9,9’-(4-Cloro-1,2-fenileno)bis(9-fosfabiciclo[3.3.1]nonano)
- 9,9’-(4-Nitro-1,2-fenileno)bis(9-fosfabiciclo[3.3.1]nonano)
Unicidad
9,9’-(4-Metil-1,2-fenileno)bis(9-fosfabiciclo[3.3.1]nonano) es único debido a la presencia del grupo 4-metil en el puente fenileno, que puede influir en su reactividad química y propiedades físicas. Esta variación estructural puede conducir a diferencias en su comportamiento de coordinación, actividad catalítica e interacciones biológicas en comparación con compuestos similares.
Propiedades
Número CAS |
676992-18-0 |
|---|---|
Fórmula molecular |
C23H34P2 |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
9-[4-methyl-2-(9-phosphabicyclo[3.3.1]nonan-9-yl)phenyl]-9-phosphabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C23H34P2/c1-17-14-15-22(24-18-6-2-7-19(24)9-3-8-18)23(16-17)25-20-10-4-11-21(25)13-5-12-20/h14-16,18-21H,2-13H2,1H3 |
Clave InChI |
LZMAQBWHZVVCNE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)P2C3CCCC2CCC3)P4C5CCCC4CCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


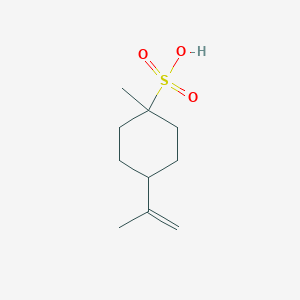
![N-(2-Chloroethyl)-N'-[3-(6-hydroxyhexyl)phenyl]urea](/img/structure/B12517075.png)
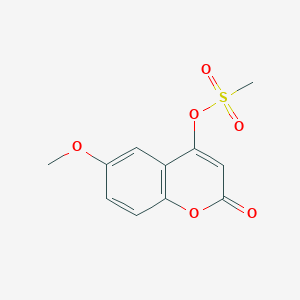
![6,6-Dimethyl-1-(2-phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B12517080.png)
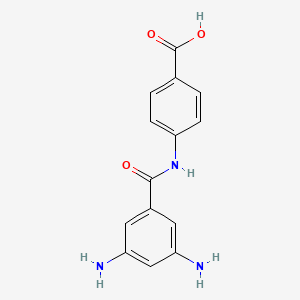
![Methyl 3-[3,5-dimethoxy-4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12517087.png)
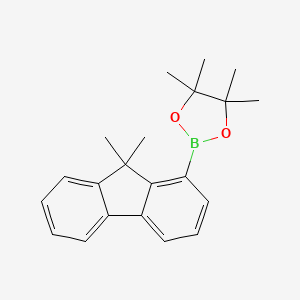
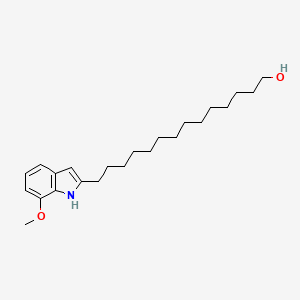
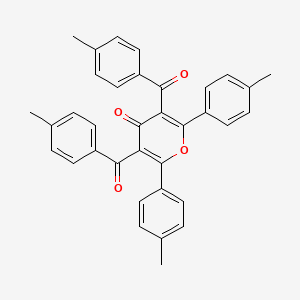
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)non-2-en-1-one](/img/structure/B12517118.png)
![(2S)-5-[[amino(phenylmethoxycarbonylamino)methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B12517123.png)
![{2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(hydroxy)boranyl](/img/structure/B12517126.png)

![N-[1-(3-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B12517155.png)
